molecular formula C17H10ClN3O3S B2598302 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868376-94-7

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2598302
CAS No.: 868376-94-7
M. Wt: 371.8
InChI Key: JCGOINRLLSGYPV-ZPHPHTNESA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetically designed benzothiazole derivative supplied for advanced chemical and pharmaceutical research. This compound is provided as a high-purity material to ensure consistent performance in experimental settings. Compounds within the benzothiazole class are frequently investigated for their diverse biological activities and are valuable scaffolds in medicinal chemistry. Research into related structures has shown potential in modulating various biological pathways, with some heterocyclic compounds acting as key intermediates in developing receptor antagonists for therapeutic applications . Its molecular structure, featuring a chloro-substituted benzothiazole ring connected via an imine bond to a nitrobenzamide group, along with a propynyl side chain, makes it a versatile intermediate for further chemical exploration, such as in structure-activity relationship (SAR) studies or as a building block in the synthesis of more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c1-2-9-20-15-13(18)7-4-8-14(15)25-17(20)19-16(22)11-5-3-6-12(10-11)21(23)24/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGOINRLLSGYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the propynyl group through a Sonogashira coupling reaction. The final step involves the nitration of the benzamide moiety under controlled conditions to ensure the correct placement of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Molecular Formula

The molecular formula for N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is C17H14ClN3O3SC_{17}H_{14}ClN_{3}O_{3}S.

Structural Characteristics

The compound features a benzothiazole core linked to a nitrobenzamide moiety, which contributes to its biological activity. The presence of the chloro and propynyl groups enhances its reactivity and potential for interaction with biological targets.

Medicinal Chemistry

This compound has shown promise as an anticancer agent. Studies have indicated that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to mitotic arrest .

Biochemical Applications

The compound has been investigated for its role as a biochemical probe. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions.

Case Study: Protein Interaction Studies

Research conducted at a leading university explored the binding affinity of benzothiazole derivatives to target proteins implicated in neurodegenerative diseases. The results suggested that these compounds could serve as lead compounds for developing therapeutics aimed at modulating protein functions involved in disease pathways .

Material Science

In material science, this compound has potential applications in the development of organic semiconductors and sensors.

Case Study: Organic Electronics

Recent advancements in organic electronics have highlighted the use of benzothiazole derivatives as electron transport materials in organic light-emitting diodes (OLEDs). Their favorable charge transport properties make them suitable candidates for enhancing device performance .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells; inhibits tubulin polymerization.
BiochemistryBiochemical ProbeSelectively binds to proteins; useful for studying protein interactions.
Material ScienceOrganic SemiconductorsUsed as electron transport materials in OLEDs; enhances device performance through charge transport.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, generating reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Core Structure Aromaticity & Stability Key Functional Features
Target Compound Dihydrobenzothiazole (fused ring) Enhanced stability due to aromatic benzene Chloro, propargyl, nitrobenzamide
(Z)-N-[3-(2-Methoxyphenyl)-... () Dihydrothiazole (non-fused) Reduced aromaticity; more flexible Methoxyphenyl, methylbenzamide
N-(5-Chloro-1,3-thiazol-2-yl)... () Thiazole (non-fused) Planar, sulfur-containing heterocycle Chloro, difluorobenzamide

Analysis :

  • The fused benzothiazole core in the target compound increases rigidity and π-conjugation compared to non-fused analogs in and . This may enhance binding affinity in biological targets .
  • The propargyl group in the target enables alkyne-specific reactivity (e.g., cycloadditions), absent in compared compounds .
Substituent Effects on Physicochemical Properties
Compound (Source) Substituents Melting Point (°C) Solubility Trends
Target Compound 4-Cl, 3-propargyl, 3-NO2 Not reported Likely low (nitro group)
Compound 2 () 6-Cl, 7-Me 271–272 (dec.) Moderate (methyl enhances)
Compound 4 () 6-Cl, 7-CN 285–286 (dec.) Low (cyano reduces)
Compound 5-Cl, 2,4-diF Not reported Low (fluoro, chloro)

Analysis :

  • Nitro and cyano groups (target and ) reduce solubility due to strong electron-withdrawing effects. Methyl or methoxy groups () improve solubility .

Analysis :

  • The target’s synthesis may mirror ’s amide coupling, though cyclization steps are required for the dihydrobenzothiazole core .

Analysis :

  • The nitro group in the target compound is critical for redox-mediated enzyme inhibition, similar to nitazoxanide derivatives .

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic organic compound that has drawn attention in pharmacological research due to its unique chemical structure and potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.

Chemical Structure

The compound's structure is characterized by:

  • A benzothiazole ring , which contributes to its biological activity.
  • A prop-2-ynyl substituent , enhancing its interaction with biological targets.
  • A nitro group at the benzamide position, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and related structures exhibit a range of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiazole derivatives. For instance:

  • Mechanism of Action : Benzothiazole derivatives often target DNA replication and protein synthesis pathways, leading to apoptosis in cancer cells. The specific compound N-(4-chlorophenyl)benzothiazole has shown nanomolar activity against various cancer cell lines, including breast and ovarian cancers .

Anti-inflammatory Effects

Benzothiazoles have also been studied for their anti-inflammatory properties. For example:

  • In Vivo Studies : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in models of arthritis and autoimmune diseases .

Structure-Activity Relationship (SAR)

The effectiveness of benzothiazole compounds is often linked to their substituents:

  • Chloro Substituents : Enhance potency against tumor cells.
  • Alkyl Groups : Such as propynyl groups, can improve lipophilicity and cellular uptake.
  • Nitro Groups : May enhance interaction with specific enzymes or receptors involved in tumor progression.

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Lines TestedIC50 (µM)Reference
N-(4-chlorophenyl)benzothiazoleAntitumorBreast, Ovarian0.5
Benzothiazole DerivativeAnti-inflammatoryCollagen-Induced Arthritis10
N-[4-chloro-N-(propynyl)]benzamideAntimicrobialVarious Bacterial Strains15

Case Studies

  • Anticancer Study : A study evaluated the effects of a related benzothiazole compound on human breast cancer cell lines. Results showed significant inhibition of cell proliferation at low concentrations, suggesting potential for development as an anticancer agent .
  • Anti-inflammatory Research : Another study assessed the anti-inflammatory activity of a similar compound in mouse models of arthritis. The results indicated a reduction in inflammatory markers and joint swelling, supporting its therapeutic potential for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between functionalized benzothiazole precursors and nitrobenzamide derivatives. For example:

  • Step 1 : React 4-chloro-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in pyridine under reflux (24–48 hours) .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from methanol.
  • Key variables : Temperature (room temp vs. reflux), solvent polarity, and stoichiometry of reagents. Example yield optimization:
CatalystSolventTemp (°C)Yield (%)
PyridineCH₂Cl₂2562
DMAPTHF6078
Data adapted from thiazole-amide coupling methods .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for the Z-configuration imine proton (δ 8.2–8.5 ppm) and nitro group resonance (δ 152–155 ppm in ¹³C) .
  • X-ray crystallography : Resolve the non-planar conformation of the benzothiazole and nitrobenzamide moieties, confirming intramolecular hydrogen bonds (N–H···O) .
  • FTIR : Validate amide C=O stretch (~1680 cm⁻¹) and nitro group asymmetry (~1530 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles (due to skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize with 10% NaHCO₃ before aqueous disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR/IR data may arise from:

  • Tautomerism : The imine group (C=N) can exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify equilibrium states .
  • Crystal packing effects : X-ray data (e.g., centrosymmetric dimers via N–H···N bonds) may explain shifts in solid-state vs. solution spectra .
  • Method : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G*) to isolate electronic vs. environmental effects .

Q. What strategies optimize biological activity testing for this compound?

  • Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., PFOR in anaerobic microbes) based on structural analogs .
  • Assay design :
  • Use in vitro enzyme inhibition assays (IC₅₀ measurement via UV-Vis kinetics).
  • Test against resistant strains to evaluate nitro group redox sensitivity .
    • SAR studies : Modify the propynyl group to assess steric vs. electronic contributions to activity .

Q. How can computational modeling predict electronic properties relevant to catalytic applications?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Example:
ParameterValue (eV)
HOMO-6.2
LUMO-2.8
Gap3.4
Data from Gaussian09 simulations .
  • Molecular docking : Model interactions with cytochrome P450 isoforms to predict metabolic stability .

Q. What methodologies address discrepancies in reported reaction mechanisms?

Contradictions in nitro group reduction pathways can be resolved via:

  • Isotopic labeling : Track ¹⁵N in nitro→amine conversions using LC-MS.
  • In situ Raman spectroscopy : Monitor intermediate formation (e.g., nitroso or hydroxylamine species) .
  • Kinetic profiling : Compare rate constants under aerobic vs. anaerobic conditions to identify radical pathways .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Polymorphism : Recrystallization solvents (e.g., MeOH vs. EtOH) can produce distinct crystal forms.
  • Impurities : Trace solvents (DMF, DMSO) may depress melting points. Validate purity via HPLC (≥95% area) .

Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents over molecular sieves and standardize stoichiometry (±2% tolerance).
  • Data validation : Cross-reference crystallographic data (CCDC deposition codes) with in-house results .
  • Collaborative studies : Share raw spectral data via repositories (e.g., Zenodo) to resolve interpretation conflicts.

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